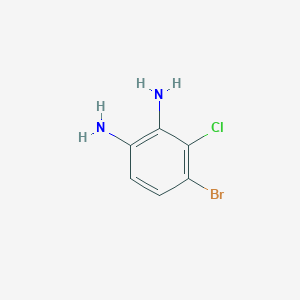

4-Bromo-3-chlorobenzene-1,2-diamine

Description

Significance as a Research Compound

The primary significance of 4-Bromo-3-chlorobenzene-1,2-diamine in academic and industrial research lies in its function as a specialized chemical intermediate. As a derivative of ortho-phenylenediamine (o-phenylenediamine), it serves as a precursor for the synthesis of a variety of heterocyclic compounds. wikipedia.org The presence of halogen substituents (bromo and chloro) on the aromatic ring provides specific sites for further functionalization through cross-coupling reactions, enhancing its utility in creating diverse molecular architectures.

The compound is typically prepared through the reduction of its nitro-precursor, 4-bromo-3-chloro-2-nitroaniline (B1293189). easycdmo.com This synthesis is often achieved with high yield using reagents like tin(II) chloride dihydrate in ethanol (B145695), making the diamine readily accessible for subsequent research applications. easycdmo.com Its role as a building block is crucial in the development of novel organic materials and potential pharmaceutical agents where specific substitution patterns are required.

Table 1: Physicochemical Properties of 4-Bromo-3-chlorobenzene-1,2-diamine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromo-3-chlorobenzene-1,2-diamine | nih.gov |

| Molecular Formula | C₆H₆BrClN₂ | nih.govamericanelements.com |

| Molecular Weight | 221.48 g/mol | nih.govamericanelements.com |

| CAS Number | 1008361-80-5 | nih.gov |

| Canonical SMILES | C1=CC(=C(C(=C1N)N)Cl)Br | nih.gov |

| InChI Key | VSDGRNKLELOPOS-UHFFFAOYSA-N | nih.gov |

| Monoisotopic Mass | 219.94029 Da | nih.gov |

Table 2: Representative Synthesis of 4-Bromo-3-chlorobenzene-1,2-diamine

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 4-bromo-3-chloro-2-nitroaniline | easycdmo.com |

| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | easycdmo.com |

| Solvent | Ethanol (EtOH) | easycdmo.com |

| Reaction Conditions | Reflux, 4-12 hours | easycdmo.com |

| Yield | ~70-79% | easycdmo.com |

| Purification | Column chromatography | easycdmo.com |

Historical Context of Diaminobenzene Derivatives in Chemical Synthesis

Diaminobenzene derivatives, broadly classified as phenylenediamines, have been fundamental components in chemical synthesis for over a century. wikipedia.orgwikipedia.orgncert.nic.in Historically, these compounds were pivotal in the development of the dye industry. ncert.nic.in The reactivity of the amine groups allows for the creation of a wide spectrum of colors, as seen in dyes for textiles and leather. wikipedia.org

Beyond dyes, phenylenediamines are crucial monomers in polymer chemistry. For instance, m-phenylenediamine (B132917) is a key component in the production of durable polymers like aramid fibers and epoxy resins. wikipedia.org In pharmaceuticals, the diaminobenzene scaffold is a core structure in numerous therapeutic agents. ncert.nic.in The condensation of o-phenylenediamines with various reagents has led to the synthesis of benzimidazoles, a class of compounds with a broad range of biological activities, including use in herbicides. wikipedia.org The development of specifically substituted derivatives, such as 4-Bromo-3-chlorobenzene-1,2-diamine, represents a modern progression in this field, allowing for the fine-tuning of electronic and steric properties to achieve targeted molecular functions. thieme-connect.com

Current Research Trends and Future Directions

Current research involving substituted o-phenylenediamines like 4-Bromo-3-chlorobenzene-1,2-diamine is focused on creating highly functionalized molecules for specialized applications. One major trend is their use in materials science for the synthesis of single-benzene-based fluorophores (SBBFs). thieme-connect.com The strategic placement of electron-donating amine groups and electron-withdrawing groups on the benzene (B151609) ring allows for the tuning of photophysical properties. thieme-connect.com

In medicinal chemistry, diaminobenzene scaffolds are being explored for the development of novel therapeutics. For example, the 1,3-diaminobenzene core has been identified as an inhibitor of platelet activation by targeting the PAR1 receptor, which could have implications for antithrombotic therapies. nih.gov

The future direction for compounds like 4-Bromo-3-chlorobenzene-1,2-diamine points towards its use in combinatorial chemistry and high-throughput screening for drug discovery. The bromo and chloro substituents serve as versatile handles for creating large libraries of derivative compounds. This facilitates the exploration of structure-activity relationships (SAR) and the identification of new lead compounds in agrochemical and pharmaceutical research. wikipedia.orggoogle.com Its role as a building block for complex heterocyclic systems ensures its continued relevance in the ongoing search for novel materials and bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chlorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDGRNKLELOPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Strategies

Synthetic Routes to 4-Bromo-3-chlorobenzene-1,2-diamine

The production of 4-Bromo-3-chlorobenzene-1,2-diamine relies on well-established organic reactions, which can be broadly categorized into the reduction of nitro compounds and the halogenation of aromatic amines. The choice of synthetic route often depends on the availability of starting materials and the desired purity of the final product.

Reduction of Nitro Precursors to Diamines

A common and effective strategy for synthesizing 4-Bromo-3-chlorobenzene-1,2-diamine involves the reduction of a nitro group on a substituted benzene (B151609) ring to an amine. The typical precursor for this reaction is 4-bromo-3-chloro-2-nitroaniline (B1293189). The presence of the nitro group deactivates the aromatic ring, facilitating its reduction without affecting the halogen substituents. Several reducing agents and systems can be employed for this transformation.

Tin(II) chloride (SnCl₂) is a widely used and effective reagent for the reduction of aromatic nitro compounds to their corresponding anilines. prepchem.comscispace.com This method is particularly advantageous due to its mild reaction conditions and high chemoselectivity, leaving other functional groups such as halogens intact. prepchem.com

The synthesis of 4-Bromo-3-chlorobenzene-1,2-diamine from 4-bromo-3-chloro-2-nitroaniline using tin(II) chloride dihydrate in ethanol (B145695) is a well-documented procedure. easycdmo.com The reaction is typically carried out under reflux conditions in an inert atmosphere. The amount of tin(II) chloride dihydrate used is in stoichiometric excess. After the reduction is complete, the reaction mixture is worked up by making it slightly basic to precipitate tin salts, followed by extraction of the desired diamine with an organic solvent like ethyl acetate (B1210297). easycdmo.com The crude product can then be purified by column chromatography. easycdmo.com

Detailed findings from various studies have demonstrated the efficacy of this method, with reported yields being substantial. For instance, one procedure describes heating a mixture of 4-bromo-3-chloro-2-nitroaniline and tin(II) chloride dihydrate in ethanol at reflux for 4 hours, yielding 6.7 g of the final product from 10 g of the starting nitroaniline. easycdmo.com Another similar process conducted at 70°C overnight resulted in a 70% yield of 4-Bromo-3-chlorobenzene-1,2-diamine with 74% purity. easycdmo.com

Table 1: Tin(II) Chloride Mediated Reduction of 4-bromo-3-chloro-2-nitroaniline

| Starting Material | Reagents and Solvents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-bromo-3-chloro-2-nitroaniline | Tin(II) chloride dihydrate, Ethanol | Reflux, 4 hours, Inert atmosphere | 67% | easycdmo.com |

| 4-bromo-3-chloro-2-nitroaniline | Tin(II) chloride dihydrate, Ethanol | 70°C, Overnight | 70% (74% purity) | easycdmo.com |

Catalytic hydrogenation is another important method for the reduction of nitro groups. This technique typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. It is considered a "clean" method as the by-product is water.

For the synthesis of 4-Bromo-3-chlorobenzene-1,2-diamine, catalytic hydrogenation of a suitable precursor like 4-bromo-3-chloro-1,2-dinitrobenzene or 4-bromo-3-chloro-2-nitroaniline could be employed. The choice of catalyst is crucial to ensure the selective reduction of the nitro group without causing dehalogenation (removal of bromine or chlorine). While general literature supports the use of H₂/Pd-C for nitro reduction, specific documented applications to the direct precursors of 4-Bromo-3-chlorobenzene-1,2-diamine are less common in readily available literature. However, the reduction of a related compound, 3-chloro-2-fluoro-4-nitroaniline (B6260682), to its corresponding diamine using H₂/Pd-C has been reported, suggesting the feasibility of this approach.

The use of iron metal in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, is a classical and cost-effective method for the reduction of aromatic nitro compounds, known as the Béchamp reduction. scispace.com This method is robust and often used in industrial-scale synthesis.

The reduction of a nitro precursor to 4-Bromo-3-chlorobenzene-1,2-diamine can be achieved using an iron/acid system. For instance, the reduction of 3-chloro-2-fluoro-4-nitroaniline has been successfully carried out using Fe/HCl, indicating the applicability of this system to halogenated nitroanilines. Carbonyl iron powder in water has also been explored as a reagent for nitro group reductions. escholarship.org The reaction involves the oxidation of iron to iron salts while the nitro group is reduced to an amine. The work-up typically involves filtration to remove iron and its salts, followed by extraction of the product.

Halogenation Strategies for Benzene-1,2-diamines

An alternative synthetic route to 4-Bromo-3-chlorobenzene-1,2-diamine involves the direct halogenation of a pre-existing benzene-1,2-diamine. This approach requires careful control of the reaction conditions to achieve the desired regioselectivity.

Regioselective Bromination

The synthesis of 4-Bromo-3-chlorobenzene-1,2-diamine can be envisioned through the regioselective bromination of 3-chlorobenzene-1,2-diamine. The directing effects of the two amino groups and the chloro substituent on the aromatic ring will determine the position of the incoming bromine atom. The amino groups are strongly activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. In this case, the position para to one of the amino groups and ortho to the other is the most likely site for bromination.

The bromination of the closely related o-phenylenediamine (B120857) to yield 4-bromo-o-phenylenediamine has been well-documented. prepchem.compatsnap.com These procedures often involve protecting the amino groups as amides by reacting o-phenylenediamine with acetic anhydride (B1165640) before introducing the brominating agent. prepchem.compatsnap.com This protection moderates the activating effect of the amino groups and prevents side reactions. Brominating agents such as bromine in acetic acid or a combination of sodium bromide and hydrogen peroxide have been successfully used. patsnap.com After bromination, the acetyl protecting groups are removed by hydrolysis to yield the final product. patsnap.com A similar strategy could likely be applied to the regioselective bromination of 3-chloro-o-phenylenediamine to furnish 4-Bromo-3-chlorobenzene-1,2-diamine.

Regioselective Chlorination

The introduction of a chlorine atom at the C3 position of a pre-existing bromo-substituted aniline (B41778) derivative is a key challenge in the synthesis of 4-Bromo-3-chlorobenzene-1,2-diamine. The directing effects of the amino and bromo groups must be carefully considered. In a typical electrophilic aromatic substitution, an amino group is a strong activating, ortho-, para-director, while a bromine atom is a deactivating, ortho-, para-director. To achieve the desired 3-chloro substitution on a 4-bromoaniline (B143363) precursor, the para position to the amino group is already occupied by the bromine atom, and the ortho positions are sterically hindered to varying degrees.

One strategy to control the regioselectivity of chlorination is the use of specific chlorinating agents and reaction conditions. For instance, the direct chlorination of unprotected anilines can be achieved with a degree of regioselectivity using copper(II) chloride (CuCl2) in an ionic liquid as the solvent. This method can favor para-chlorination, but the substitution pattern is highly dependent on the starting aniline derivative. In the case of 3-bromoaniline, chlorination would be directed to the positions ortho and para to the amino group. Achieving the specific 4-bromo-3-chloro substitution pattern often requires a multi-step approach where the directing effects of the substituents are strategically manipulated.

Multi-step Synthetic Pathways

Due to the challenges of direct, regioselective halogenation, multi-step synthetic pathways are commonly employed to construct the 4-Bromo-3-chlorobenzene-1,2-diamine molecule with the correct arrangement of substituents.

A common and effective strategy involves the sequential introduction of functional groups onto a simple benzene starting material. The order of these introductions is critical and is dictated by the directing effects of the substituents at each stage. A plausible synthetic route to a precursor of 4-Bromo-3-chlorobenzene-1,2-diamine, such as 4-bromo-3-chloro-nitrobenzene, could begin with the nitration of chlorobenzene. The chloro group is an ortho-, para-director, leading to a mixture of 2-chloro- and 4-chloronitrobenzene. After separation, the 4-chloronitrobenzene can be subjected to bromination. The nitro group is a strong deactivator and a meta-director, while the chlorine is an ortho-, para-director. In this case, the directing effects are conflicting. However, under forcing conditions, bromination can occur, with the position of substitution being influenced by both groups.

An alternative and more controlled approach involves starting with a molecule where the directing groups work in concert. For example, one could start with p-chloronitrobenzene and introduce a bromine atom. The nitro group directs meta, and the chloro group directs ortho and para. This would lead to bromination at the position ortho to the chloro group and meta to the nitro group, yielding 3-bromo-4-chloronitrobenzene. Subsequent reduction of the nitro group would then yield 3-bromo-4-chloroaniline, a key intermediate. The introduction of the second amino group would then follow. A more direct route to a diamine involves starting with o-phenylenediamine, protecting the amino groups, and then performing sequential halogenations.

A documented synthesis of 1-bromo-3-chlorobenzene (B44181) illustrates the principles of such sequential functionalization. This synthesis starts with the nitration of benzene, followed by chlorination to yield meta-chloro-nitrobenzene. The nitro group is then reduced to an amino group, which is subsequently converted to a diazonium salt. Finally, a Sandmeyer reaction with CuBr introduces the bromine atom to afford the desired 1-bromo-3-chlorobenzene. doubtnut.com This highlights the strategic use of the nitro group as a meta-director and its subsequent conversion to other functionalities.

In many multi-step syntheses of substituted anilines and diamines, protecting groups play a crucial role in preventing unwanted side reactions and controlling regioselectivity. The amino group is highly reactive and can interfere with many reaction conditions, particularly electrophilic aromatic substitution and oxidation.

A common protecting group for amines is the acetyl group, which can be introduced by reacting the amine with acetic anhydride. The resulting acetamido group is less activating than the amino group and is also bulkier, which can sterically hinder substitution at the ortho positions, thereby favoring para-substitution. utdallas.edu This strategy is exemplified in the synthesis of 4-bromo-o-phenylenediamine, where o-phenylenediamine is first diacetylated. The resulting diacetyl derivative then undergoes bromination, followed by hydrolysis of the acetyl groups to yield the target diamine. google.com

This use of a diacetyl protecting group is a well-established method in the synthesis of substituted phenylenediamines. The protection step moderates the reactivity of the amino groups and allows for more controlled introduction of other substituents. The deprotection is typically achieved under basic or acidic conditions, regenerating the free amino groups at the end of the synthetic sequence.

Optimization of Reaction Conditions

The yield and purity of 4-Bromo-3-chlorobenzene-1,2-diamine are highly dependent on the careful optimization of reaction conditions, including temperature, solvent, and the choice of catalyst systems.

Temperature and Solvent Effects

The reduction of a nitro group to an amine is a critical step in many synthetic pathways leading to 4-Bromo-3-chlorobenzene-1,2-diamine. A common reagent for this transformation is tin(II) chloride (SnCl2). The efficiency of this reduction can be significantly influenced by both temperature and the solvent system employed.

Generally, increasing the reaction temperature accelerates the rate of reduction. However, excessively high temperatures can lead to unwanted side reactions and decomposition of the starting material or product. For instance, in the reduction of nitroaromatics with SnCl2, reactions are often carried out at elevated temperatures, such as refluxing in ethanol, to ensure complete conversion. researchgate.net

The choice of solvent is also critical. The reduction is often performed in protic solvents like ethanol or in the presence of acid, which can affect the reactivity of the reducing agent and the solubility of the reactants. Studies on the reduction of nitrobenzenes with stannous chloride have been conducted in aqueous ethanol, highlighting the importance of the solvent medium. rsc.org The solvent can also influence the work-up procedure and the ease of product isolation. For example, the use of acidic conditions can lead to the precipitation of the amine product as a hydrochloride salt, which can facilitate its separation. researchgate.net

The following table illustrates the conceptual effect of temperature on the yield of a typical tin(II) chloride reduction of a substituted nitroaromatic compound, based on general principles.

| Reaction Temperature (°C) | Reaction Time (h) | Conceptual Yield (%) | Remarks |

|---|---|---|---|

| 25 | 24 | Low to Moderate | Slow reaction rate, potentially incomplete conversion. |

| 50 | 8 | Moderate to High | Increased reaction rate, better conversion. |

| 78 (Refluxing Ethanol) | 4 | High | Commonly used condition for efficient reduction. |

| >100 | <2 | Variable | Risk of side reactions and product degradation. |

Catalyst Systems and Ligand Design

Catalytic hydrogenation is an alternative and often more environmentally friendly method for the reduction of nitro groups. However, when the substrate contains halogen substituents, as in the precursors to 4-Bromo-3-chlorobenzene-1,2-diamine, the choice of catalyst is critical to avoid undesired dehalogenation.

Palladium- and platinum-based catalysts are commonly used for nitro group reduction. However, these catalysts can also promote the cleavage of carbon-halogen bonds. The selectivity of the hydrogenation can be significantly improved by modifying the catalyst. This can involve the use of specific supports, the addition of promoters, or the use of catalyst poisons that selectively inhibit the dehalogenation reaction without significantly affecting the rate of nitro group reduction.

For the selective hydrogenation of halogenated nitroaromatics, sulfided platinum catalysts have shown high chemoselectivity, affording the corresponding haloanilines with minimal hydrodehalogenation byproducts. researchgate.net The sulfur acts as a selective poison for the sites responsible for dehalogenation. Similarly, the addition of iron as a promoter to a Pt/activated carbon catalyst has been shown to suppress hydrodechlorination in the hydrogenation of p-chloronitrobenzene. researchgate.net

The design of the catalyst system, including the metal, support, and any additives, is crucial for achieving high yields of the desired halogenated aniline.

The following table provides a conceptual comparison of different catalyst systems for the selective hydrogenation of a dichloronitrobenzene, highlighting the trade-offs between conversion and selectivity.

| Catalyst System | Nitro Group Conversion (%) | Dehalogenation (%) | Selectivity for Dichloroaniline (%) |

|---|---|---|---|

| Pd/C | >99 | High (>20) | Low |

| Pt/C | >99 | Moderate (5-15) | Moderate |

| Sulfided Pt/C | >99 | Low (<2) | High |

| Fe-Pt/C | >99 | Very Low (<1) | Very High |

| Pd-on-Si | >99 | Very Low (<0.1) | Excellent |

Yield and Purity Enhancement Strategies

Optimizing the yield and ensuring the high purity of 4-Bromo-3-chlorobenzene-1,2-diamine are critical for its utility in subsequent applications. Several strategies can be employed to achieve these goals, ranging from the choice of reagents to purification techniques.

Yield Enhancement:

The reduction of the nitro group in 4-bromo-2-nitroaniline (B116644) analogs is a common route where yield can be significantly influenced by the reducing agent and reaction conditions. For instance, in the synthesis of the related compound 4-bromo-1,2-diaminobenzene from 4-bromo-2-nitroaniline, yields have been reported to be around 50%. To improve upon this, alternative reducing systems can be considered. The use of iron powder in an acidic medium, such as a mixture of methanol (B129727) and acetic acid, is one such approach. researchgate.net Another strategy involves the protection of the existing amine group in the nitroaniline precursor before the reduction step, which can sometimes prevent side reactions and lead to a cleaner conversion and higher yield. researchgate.net

Furthermore, in broader studies of heterocyclic synthesis, it has been observed that chloro-substituted diamine analogs can achieve higher yields, in the range of 75-90%, compared to nitro-substituted counterparts under similar reaction conditions. researchgate.net This suggests that the inherent reactivity of the chloro-substituted ring in 4-Bromo-3-chlorobenzene-1,2-diamine is conducive to high-yield transformations.

Purity Enhancement:

High purity is paramount for the use of 4-Bromo-3-chlorobenzene-1,2-diamine as a synthetic intermediate. Common impurities in phenylenediamines can include isomers and residual starting materials, which can interfere with subsequent reactions. Several purification techniques are effective:

Recrystallization: This is a fundamental technique for purifying solid organic compounds. A patent for the synthesis of the isomeric 4-bromo-o-phenylenediamine reports achieving a purity of 97.1% after recrystallization from tert-butyl methyl ether. google.com The choice of solvent is crucial and should be determined experimentally to maximize the recovery of the pure product while leaving impurities in the solution.

Chromatography: For more challenging separations, chromatographic methods are employed. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating highly pure compounds. researchgate.net For routine purity assessment, HPLC with UV detection is a standard method. researchgate.net

Distillation: Although potentially leading to decomposition if the material is not sufficiently pure, distillation under reduced pressure and in an inert atmosphere can be used for purification. orgsyn.org A patent for purifying o-phenylenediamine describes a method using efficient packing materials to achieve separation through gas-liquid mass transfer, resulting in a product with over 99.5% purity. google.com

A combination of these methods, such as an initial purification by distillation or recrystallization followed by a final polishing step with preparative HPLC, can yield highly pure 4-Bromo-3-chlorobenzene-1,2-diamine.

Green Chemistry Approaches in 4-Bromo-3-chlorobenzene-1,2-diamine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of 4-Bromo-3-chlorobenzene-1,2-diamine synthesis, this primarily involves developing more sustainable methods for the reduction of the nitro precursor, 4-bromo-3-chloro-2-nitroaniline.

The traditional reduction of nitroarenes often involves stoichiometric amounts of metals like tin or iron in strong acids, which can generate significant waste. Modern green chemistry seeks to replace these with more environmentally benign alternatives.

Catalytic and Eco-Friendly Reduction Methods:

Several promising green strategies for the reduction of nitroarenes have been developed and could be applied to the synthesis of 4-Bromo-3-chlorobenzene-1,2-diamine:

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or hydrazine (B178648) hydrate (B1144303), in the presence of a catalyst. This approach can be more selective and avoids the use of high-pressure hydrogen gas. researchgate.net

Heterogeneous Catalysis: The use of solid-supported catalysts, such as vanadium oxide on titanium oxide or silver nanoparticles on titania, offers significant advantages. chemistryviews.orgnih.gov These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. For instance, a V2O5/TiO2 photocatalyst has been shown to effectively reduce nitro compounds to amines using visible light and hydrazine hydrate as a reductant, with yields up to 95%. chemistryviews.org

Metal-Free Reductions: To avoid the use of potentially toxic and expensive metals, metal-free reduction systems are being explored. One such system uses elemental sulfur in aqueous methanol, providing an environmentally friendly and practical protocol for nitroarene reduction. researchgate.net Another approach employs a benzothiazoline (B1199338) as a hydrogen donor in the presence of a Brønsted acid. researchgate.net

Electrochemical Reduction: This method uses electricity to drive the reduction reaction, offering a clean and controllable process. The electrochemical reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been demonstrated as a viable alternative to chemical methods, and similar principles could be applied to the synthesis of aromatic diamines. mdpi.com

The application of these green methodologies to the synthesis of 4-Bromo-3-chlorobenzene-1,2-diamine would not only reduce the environmental footprint but could also lead to more efficient and cost-effective production processes.

Reactivity and Reaction Mechanisms

Nucleophilic Reactivity of Amine Groups

The vicinal diamine functionality is the primary site of nucleophilic reactivity in the molecule. These two amine groups can readily react with electrophiles, leading to the formation of various heterocyclic systems and N-functionalized derivatives.

Condensation Reactions

o-Phenylenediamines, such as 4-bromo-3-chlorobenzene-1,2-diamine, are renowned for their condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines. nih.gov This reaction is a classic and efficient method for synthesizing the quinoxaline (B1680401) core, which is a privileged scaffold in medicinal chemistry. nih.govnih.gov The reaction proceeds through a double condensation, where each amine group attacks one of the carbonyl carbons, followed by dehydration to form the stable aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring.

Similarly, condensation with aldehydes or carboxylic acids (or their derivatives) provides access to benzimidazoles. organic-chemistry.orgmdpi.comnih.gov When reacting with an aldehyde, an intermediate Schiff base is formed, which then undergoes intramolecular cyclization and oxidation (often aerobic) to yield the benzimidazole (B57391). The reaction with carboxylic acids typically requires heat or acid catalysis to facilitate the dehydration process. nih.gov These condensation reactions demonstrate the utility of 4-bromo-3-chlorobenzene-1,2-diamine as a precursor to complex, halogenated heterocyclic structures.

| Reagent Type | Product Class | General Reaction Conditions |

| 1,2-Diketone (e.g., Benzil) | Quinoxaline | Acid or metal catalysis, room temperature to reflux. nih.govencyclopedia.pub |

| Aldehyde | Benzimidazole | Oxidative conditions (e.g., air, H₂O₂), often with an acid catalyst. organic-chemistry.org |

| Carboxylic Acid | Benzimidazole | High temperatures or in the presence of a strong acid/coupling agent. nih.gov |

| Oxalic Acid | Quinoxaline-2,3-dione | Reaction in acid (e.g., HCl) followed by heating. nih.gov |

Acylation and Alkylation Reactions

The amine groups of 4-bromo-3-chlorobenzene-1,2-diamine readily undergo acylation with reagents like acyl chlorides or anhydrides. learncbse.in For instance, reaction with two equivalents of acetic anhydride (B1165640) or benzoyl chloride would yield the corresponding N,N'-diacylated product. This reaction is often used not only to synthesize amide derivatives but also as a strategy to protect the amine groups during other transformations, such as electrophilic aromatic substitution. A patent describes the use of acetic anhydride to form 4-bromo-o-phenylenediacetyl amide as an intermediate step in the synthesis of 4-bromo-o-phenylenediamine. google.com

Alkylation of the amine groups, typically with alkyl halides, is also feasible. However, this reaction can be less selective than acylation, often leading to a mixture of mono- and di-alkylated products, as well as potential over-alkylation to form quaternary ammonium (B1175870) salts. The reaction conditions, such as the base and solvent used, can be tuned to favor a specific product.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of 4-bromo-3-chlorobenzene-1,2-diamine is activated towards electrophilic aromatic substitution by the two electron-donating amino groups. However, the halogen atoms are deactivating. The regiochemical outcome of such reactions is complex. Direct electrophilic substitution (e.g., nitration, halogenation) can be challenging to control and may require protection of the highly reactive amine groups to prevent side reactions and to direct the substitution to the desired position. More controlled and regioselective methods are generally preferred.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

For 4-bromo-3-chlorobenzene-1,2-diamine, the amine groups can act as DMGs. To enhance their directing ability and prevent N-deprotonation, they are typically protected, for example, as carbamates (e.g., -NHBoc) or amides. uwindsor.caharvard.edu After protection, treatment with a strong base like sec-BuLi or t-BuLi would likely lead to lithiation at the C-6 position, which is ortho to the N-1 amino group and avoids steric hindrance from the adjacent chloro substituent. This strategy provides a reliable route to contiguously substituted benzene derivatives that are otherwise difficult to access. researchgate.net

| Directing Group (on Nitrogen) | Base | Probable Site of Lithiation | Subsequent Electrophile (E+) | Product |

| -NHCONEt₂ | s-BuLi/TMEDA | C-6 | CO₂ | 6-Carboxy derivative |

| -NHBoc | t-BuLi | C-6 | (CH₃)₃SiCl | 6-Trimethylsilyl derivative |

| -NHPMP | n-BuLi | C-6 | I₂ | 6-Iodo derivative |

Halogen Dance Reactions

The "Halogen Dance" is a base-induced isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring via a series of deprotonation and reprotonation steps involving aryne intermediates or caged radical pairs. rsc.orgclockss.orgresearchgate.net This reaction is most common with bromo and iodo substituents.

For 4-bromo-3-chlorobenzene-1,2-diamine, treatment with a very strong base, such as lithium diisopropylamide (LDA) or a Lochmann-Schlosser superbase, could potentially induce a halogen dance. researchgate.netclockss.org This might lead to the migration of the bromine atom from the C-4 position to the C-5 or C-6 position, furnishing constitutional isomers that are not accessible through direct synthesis. The precise outcome would depend heavily on the reaction conditions and the relative thermodynamic stabilities of the possible organometallic intermediates. rsc.org While a useful synthetic tool, this transformation is often discovered serendipitously before being optimized. clockss.org

Cross-Coupling Reactions Involving Halogen Substituents

The presence of both a bromo and a chloro substituent on the aromatic ring allows for selective functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.orgyoutube.com A key principle governing these reactions is the differential reactivity of carbon-halogen bonds toward oxidative addition to the Pd(0) catalyst. The general order of reactivity is C–I > C–Br > C–OTf >> C–Cl. libretexts.org

This reactivity difference enables the selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for subsequent transformations. nih.gov For example, a Suzuki-Miyaura coupling of 4-bromo-3-chlorobenzene-1,2-diamine with an arylboronic acid would be expected to yield the 4-aryl-3-chloro-benzene-1,2-diamine selectively under carefully controlled conditions. nih.govnih.govmdpi.com This stepwise functionalization is a powerful tool for the construction of complex, unsymmetrically substituted biaryl compounds and other advanced molecular architectures.

| Reaction Type | Coupling Partner | Catalyst/Ligand (Typical) | Expected Site of Reaction | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-Br | 4-Aryl-3-chlorobenzene-1,2-diamine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C-Br | 4-Alkynyl-3-chlorobenzene-1,2-diamine |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃/BINAP | C-Br | 4-(Dialkylamino)-3-chlorobenzene-1,2-diamine |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | C-Br | 4-Alkenyl-3-chlorobenzene-1,2-diamine |

Ullmann-type Coupling Reactions

The Ullmann reaction, a classic copper-catalyzed coupling method, is instrumental in forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov Ullmann-type reactions, specifically, involve the copper-catalyzed nucleophilic aromatic substitution between aryl halides and various nucleophiles. organic-chemistry.orgunito.it While direct studies on 4-Bromo-3-chlorobenzene-1,2-diamine are not extensively detailed in the provided results, the principles of Ullmann coupling suggest that the bromo substituent would be more reactive than the chloro substituent towards coupling partners. The reaction typically requires a copper catalyst, often in combination with a ligand, and a base. nih.gov The presence of the diamino groups can influence the reaction by coordinating with the copper catalyst. tcichemicals.com

Recent advancements in Ullmann-type reactions have led to milder reaction conditions, sometimes even at room temperature, by using specific ligands like benzene-1,2-diamines. unito.ittcichemicals.com These ligands can form electron-rich anionic complexes with copper, facilitating the oxidative addition step. tcichemicals.com

Table 1: Key Features of Ullmann-type Coupling Reactions

| Feature | Description |

|---|---|

| Catalyst | Typically copper(I) salts (e.g., CuI, CuBr). organic-chemistry.orgnih.gov |

| Ligands | Phenanthrolines, cyclohexyldiamines, and more recently, benzene-1,2-diamines. tcichemicals.com |

| Reactants | Aryl halides (reactivity: I > Br > Cl) and nucleophiles (e.g., amines, alcohols, thiols). nih.gov |

| Conditions | Traditionally high temperatures, but modern methods allow for milder conditions. nih.govunito.it |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a powerful tool for creating carbon-carbon bonds, particularly for synthesizing biaryl compounds. ikm.org.mytcichemicals.com In the context of 4-Bromo-3-chlorobenzene-1,2-diamine, the bromine atom is expected to be the primary site of reaction due to its higher reactivity compared to chlorine in palladium-catalyzed couplings. nih.gov

The reaction generally involves a palladium(0) catalyst, a base, and a suitable solvent. ikm.org.my The choice of base and solvent can significantly impact the reaction's efficiency. ikm.org.my For instance, the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid has been studied with various bases, highlighting the importance of this parameter. ikm.org.my

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂. nih.gov |

| Boron Reagent | Arylboronic acids, arylboronic esters. tcichemicals.com |

| Base | K₂CO₃, K₃PO₄, NaHCO₃. ikm.org.mynih.gov |

| Solvent | Toluene, DMF, ethanol (B145695)/water mixtures. nih.govchemspider.com |

Heck and Sonogashira Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While specific examples with 4-Bromo-3-chlorobenzene-1,2-diamine are not provided, the general mechanism would favor the reaction at the more reactive C-Br bond.

The Sonogashira coupling is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, often with a copper(I) co-catalyst. wikipedia.orgbyjus.com This reaction is highly effective for forming C(sp²)-C(sp) bonds. libretexts.org For 4-Bromo-3-chlorobenzene-1,2-diamine, the coupling would preferentially occur at the bromine position. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (like CuI), and an amine base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. libretexts.org

The reactivity order for halides in Sonogashira coupling is I > Br > Cl > OTf, which again points to the selective reaction at the bromine atom of the diamine substrate. wikipedia.org

Cyclization Reactions for Heterocyclic Ring Formation

The 1,2-diamine functionality of 4-Bromo-3-chlorobenzene-1,2-diamine is a key structural feature that allows for its use as a building block in the synthesis of various nitrogen-containing heterocyclic compounds.

Synthesis of Benzimidazoles

Benzimidazoles are formed by the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.govnih.gov The reaction of 4-Bromo-3-chlorobenzene-1,2-diamine with a carboxylic acid would lead to the formation of a 5-bromo-6-chlorobenzimidazole. The reaction can be performed under various conditions, including heating with a concentrated acid or using catalytic methods. nih.gov Metal-free approaches, such as reacting the diamine with a carboxylic acid in electrostatically charged microdroplets, have also been reported to accelerate the synthesis. nih.gov Another method involves the one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of an oxidizing agent like H₂O₂. organic-chemistry.org

Table 3: Methods for Benzimidazole Synthesis from o-Phenylenediamines

| Reagent | Conditions | Reference |

|---|---|---|

| Carboxylic Acids | High temperature, or accelerated in microdroplets. nih.gov | nih.gov |

| Aldehydes | Oxidative condensation (e.g., with H₂O₂/HCl). organic-chemistry.org | organic-chemistry.org |

Synthesis of Quinoxalines

Quinoxalines are synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govderpharmachemica.comnih.gov Reacting 4-Bromo-3-chlorobenzene-1,2-diamine with a 1,2-dicarbonyl compound, such as oxalic acid, would yield a 6-bromo-7-chloro-substituted quinoxaline derivative. nih.gov The reaction is often carried out in an acidic medium or with a catalyst. nih.govacgpubs.org For instance, the reaction with oxalic acid in hydrochloric acid gives the corresponding quinoxaline-2,3-dione. nih.gov Other methods include using catalysts like pyridine (B92270) for the reaction with phenacyl bromides at room temperature. acgpubs.org

The direction of cyclization can be influenced by the substituents on the phenylenediamine ring, potentially leading to a mixture of regioisomers if an unsymmetrical dicarbonyl compound is used.

Table 4: Catalysts and Reagents for Quinoxaline Synthesis

| Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Oxalic Acid | Hydrochloric acid, heat. | Quinoxaline-2,3-dione | nih.gov |

| 1,2-Diketones | Refluxing ethanol or acetic acid. | Substituted Quinoxalines | acgpubs.org |

Formation of Other Nitrogen-containing Heterocycles

The ortho-diamine functionality of 4-Bromo-3-chlorobenzene-1,2-diamine serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems beyond the commonly prepared quinoxalines and imidazoles. These reactions typically involve condensation with suitable reagents to construct the new heterocyclic ring.

One significant class of heterocycles accessible from o-phenylenediamines are benzotriazoles . The synthesis of benzotriazoles is generally achieved through the reaction of an o-phenylenediamine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of an acid like acetic acid. gsconlinepress.comcutm.ac.in This reaction proceeds via the diazotization of one of the amino groups, followed by an intramolecular cyclization to form the stable five-membered triazole ring. gsconlinepress.comyoutube.com For 4-Bromo-3-chlorobenzene-1,2-diamine, this reaction is expected to yield 6-Bromo-5-chloro-1H-benzotriazole. The reaction is typically exothermic and requires careful temperature control. cutm.ac.in

Another important class of heterocycles that can be synthesized from o-phenylenediamines are phenazines . Phenazines are dibenzo-annulated pyrazines that can be prepared through the condensation of o-phenylenediamines with α-dicarbonyl compounds or through oxidative self-condensation reactions. wikipedia.org For instance, the reaction of an o-phenylenediamine with a 1,2-diketone in a suitable solvent, often under acidic or basic catalysis, leads to the formation of the corresponding phenazine (B1670421). The oxidation of o-phenylenediamines, for example with ferric chloride, can also lead to the formation of symmetrical diaminophenazines. wikipedia.org In the case of 4-Bromo-3-chlorobenzene-1,2-diamine, condensation with a 1,2-diketone would result in the formation of a substituted phenazine, with the substitution pattern on the benzene ring being retained. The oxidation of 4-bromo-3-chloro-o-phenylenediamine can lead to the formation of 2,3-diaminophenazine derivatives. acs.orgacs.org

The reactivity of the diamine allows for the construction of other fused heterocyclic systems as well. For example, condensation reactions with appropriate precursors can lead to the formation of pyrrole-fused 1,5-benzodiazepines. uni.lu

Table 1: Examples of Heterocycle Formation from o-Phenylenediamines

| Starting Material | Reagent(s) | Product Heterocycle Class | Expected Product with 4-Bromo-3-chlorobenzene-1,2-diamine |

| o-Phenylenediamine | Sodium nitrite, Acetic acid | Benzotriazole (B28993) | 6-Bromo-5-chloro-1H-benzotriazole |

| o-Phenylenediamine | 1,2-Diketone (e.g., Benzil) | Phenazine | Substituted Phenazine |

| o-Phenylenediamine | Ferric chloride (oxidation) | Diaminophenazine | Substituted Diaminophenazine |

| o-Phenylenediamine | β-Enamino Diketones | Pyrrole-fused 1,5-Benzodiazepine | Substituted Pyrrole-fused 1,5-Benzodiazepine |

Redox Chemistry of the Diamine Moiety

The diamine moiety in 4-Bromo-3-chlorobenzene-1,2-diamine is susceptible to redox reactions, particularly oxidation. The electrochemical oxidation of o-phenylenediamines has been studied and typically involves the transfer of electrons from the amino groups, leading to the formation of reactive intermediates. surrey.ac.uk

Studies on various N-substituted and unsubstituted p-phenylenediamines have shown that they can undergo electrochemical oxidation, often involving multiple electron transfer steps. surrey.ac.uk The oxidation of o-phenylenediamines can lead to the formation of dimeric and polymeric species, often with phenazine-like structures. The specific products and oxidation potentials are influenced by the substituents on the aromatic ring, the solvent, and the electrode material. For instance, the electrochemical oxidation of N,N-diethyl-p-phenylenediamine in dimethylformamide has been shown to proceed via a two-electron oxidation process. surrey.ac.uk

In the context of 4-Bromo-3-chlorobenzene-1,2-diamine, the electron-withdrawing nature of the bromine and chlorine atoms would be expected to make the diamine moiety more difficult to oxidize compared to unsubstituted o-phenylenediamine. This would likely result in a higher oxidation potential. The oxidation process is anticipated to proceed through the formation of a radical cation, which can then undergo further reactions such as dimerization or polymerization. The oxidation of o-phenylenediamine is a key step in the formation of phenazines. wikipedia.org

The reduction of nitroanilines is a fundamental reaction for the synthesis of the corresponding diamines. easycdmo.com While this pertains to the synthesis of the title compound rather than its own redox chemistry, the underlying principles of electron transfer are relevant. The catalytic reduction of nitroanilines often proceeds via nitroso and hydroxylamine (B1172632) intermediates. nih.gov

Table 2: General Redox Behavior of o-Phenylenediamines

| Redox Process | General Observations | Expected Influence of Substituents on 4-Bromo-3-chlorobenzene-1,2-diamine |

| Oxidation | Formation of radical cations, leading to dimerization and polymerization (phenazine-like structures). Two-electron oxidation is common. | Electron-withdrawing Br and Cl atoms are expected to increase the oxidation potential compared to unsubstituted o-phenylenediamine. |

| Reduction of Precursor | The synthesis of o-phenylenediamines often involves the reduction of a nitroaniline precursor. | Not directly applicable to the redox chemistry of the diamine itself, but highlights the accessibility of different oxidation states in related structures. |

Mechanistic Investigations of Key Reactions

The mechanisms of the key reactions involving o-phenylenediamines, such as the formation of benzotriazoles and phenazines, have been investigated.

The formation of benzotriazoles from o-phenylenediamines and nitrous acid is understood to proceed through a well-established mechanism. gsconlinepress.comyoutube.com The initial step involves the in-situ formation of nitrous acid from sodium nitrite and an acid. One of the amino groups of the o-phenylenediamine then attacks the protonated nitrous acid to form a N-nitrosoamine intermediate. This intermediate then undergoes tautomerization and dehydration to form a diazonium salt. The key step is the subsequent intramolecular nucleophilic attack of the second amino group onto the diazonium group, leading to the cyclization and formation of the stable benzotriazole ring after deprotonation. gsconlinepress.comcutm.ac.in

The mechanism for the formation of phenazines from o-phenylenediamines can vary depending on the reaction conditions. In the case of condensation with a 1,2-diketone, the reaction is believed to proceed through the initial formation of a diimine intermediate by the condensation of both amino groups with the two carbonyl groups of the diketone. This is followed by an oxidative cyclization to form the aromatic phenazine ring. nih.gov The biosynthesis of phenazines from chorismic acid involves a series of enzymatic steps, including the formation and hydrolysis of an isochorismate intermediate, followed by condensation and cyclization reactions. nih.gov The oxidation of o-phenylenediamines to form phenazine-like structures likely proceeds through the formation of radical cations which can then dimerize and cyclize.

Mechanistic studies on the reduction of nitro compounds, relevant to the synthesis of the diamine, indicate the involvement of nitroso and hydroxylamine intermediates. nih.gov Kinetic studies have shown that these reduction reactions can be first-order in the catalyst and the nitro compound. nih.gov

Table 3: Mechanistic Steps in Key Reactions

| Reaction | Key Mechanistic Steps | Intermediates |

| Benzotriazole Formation | 1. Diazotization of one amino group. 2. Intramolecular cyclization. | N-nitrosoamine, Diazonium salt |

| Phenazine Formation (from diketone) | 1. Formation of a diimine. 2. Oxidative cyclization. | Diimine |

| Phenazine Formation (oxidative coupling) | 1. Oxidation to radical cation. 2. Dimerization and cyclization. | Radical cation |

Applications in Agrochemical Research

Synthesis of Herbicides and Pesticides

While direct evidence of the commercial use of 4-Bromo-3-chlorobenzene-1,2-diamine in the synthesis of currently registered herbicides and pesticides is not extensively documented in publicly available literature, its structural framework makes it a valuable precursor for the development of new active ingredients. The o-phenylenediamine (B120857) moiety is a key building block for benzimidazoles, a class of compounds with known pesticidal activity.

The synthesis of halogenated benzimidazoles can be readily achieved through the condensation of 4-Bromo-3-chlorobenzene-1,2-diamine with various reagents. For instance, reaction with phosgene (B1210022) or its equivalents would yield a benzimidazolinone, and reaction with carboxylic acids or their derivatives would lead to 2-substituted benzimidazoles. The presence of the bromo and chloro substituents is anticipated to modulate the herbicidal or pesticidal properties of the resulting molecules.

Research into related structures supports this potential. For example, patent literature describes cyclic diones with herbicidal activity that feature substituted phenyl rings, indicating that halogenated aromatic compounds are a key area of investigation in herbicide discovery. google.com Furthermore, the synthesis of related phenoxazinones has been explored for their phytotoxicity in the search for new natural herbicides. mdpi.com The industrial synthesis of closely related compounds like 4-bromo-o-phenylenediamine is also well-established, suggesting the feasibility of producing 4-Bromo-3-chlorobenzene-1,2-diamine on a larger scale for agrochemical applications. google.compatsnap.com

Fungicidal Agent Development

The development of novel fungicides is a prominent application of 4-Bromo-3-chlorobenzene-1,2-diamine, primarily through its conversion to benzimidazole (B57391) and quinoxaline (B1680401) derivatives. The benzimidazole scaffold is the basis for a major class of systemic fungicides. nih.gov The fungicidal activity of these compounds often relies on their ability to interfere with fungal cellular processes.

The reaction of 4-Bromo-3-chlorobenzene-1,2-diamine with an appropriate cyclizing agent can lead to the formation of 5-Bromo-6-chloro-1H-benzimidazole. The biological activity of such a molecule can be further modified by substitution at the 1 and 2 positions of the benzimidazole ring. Studies on various substituted benzimidazoles have demonstrated significant antifungal properties. For instance, certain 5-halo-substituted benzimidazole derivatives have shown remarkable antifungal activity, with some compounds exhibiting potency comparable to or greater than existing commercial fungicides against specific fungal strains. nih.gov

Similarly, quinoxaline derivatives, which can be synthesized from 4-Bromo-3-chlorobenzene-1,2-diamine by condensation with α-dicarbonyl compounds, have also been investigated for their fungicidal potential. For example, 6-bromo-2,3-dichloroquinoxaline, prepared from 4-bromo-o-phenylenediamine, is a versatile intermediate for a variety of quinoxaline derivatives with demonstrated antimicrobial activity. nih.govnih.gov

The following table summarizes the fungicidal activity of selected benzimidazole derivatives, illustrating the potential of this class of compounds in agrochemical research.

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| 5-Chloro-1H-benzimidazole derivative | Mucor circinelloides | Comparable to Amphotericin B | nih.gov |

| 5-Nitro-1H-benzimidazole derivative | Mucor circinelloides | Three-fold more potent than Amphotericin B | nih.gov |

| 5-Fluoro-1H-benzimidazole derivative | Candida species | Significant antifungal potential | acs.org |

| 5-Chloro-1H-benzimidazole derivative | Candida species | Significant antifungal potential | acs.org |

Insecticide Research

The core structures derived from 4-Bromo-3-chlorobenzene-1,2-diamine, namely benzimidazoles and quinoxalines, are also of interest in the field of insecticide research. While the prominent "diamide" class of insecticides is not synthesized from this precursor, the potential for developing novel insecticidal compounds based on the benzimidazole and quinoxaline scaffolds remains an active area of investigation.

The biological activity of quinoxaline derivatives has been noted in various contexts, including their potential use in agriculture. nih.gov The synthesis of novel quinoxaline derivatives with potential insecticidal properties is an ongoing endeavor in medicinal and agricultural chemistry. By reacting 4-Bromo-3-chlorobenzene-1,2-diamine with suitable α-dicarbonyl compounds, researchers can generate a library of 6-bromo-7-chloroquinoxalines for screening against various insect pests. The specific halogen substitution pattern of the starting diamine would be imparted to the resulting quinoxaline, potentially influencing its insecticidal efficacy and spectrum.

While specific research detailing the insecticidal activity of compounds directly synthesized from 4-Bromo-3-chlorobenzene-1,2-diamine is limited in the available literature, the known insecticidal properties of the broader benzimidazole and quinoxaline families suggest that this compound is a valuable starting material for the exploration of new insecticidal agents.

Plant Growth Regulators

The application of 4-Bromo-3-chlorobenzene-1,2-diamine in the synthesis of plant growth regulators is not a widely documented area of research in the reviewed scientific and patent literature. While benzimidazole and quinoxaline derivatives have been explored for a vast range of biological activities, their role as plant growth regulators is less prominent compared to their applications as fungicides and in medicinal chemistry.

Further research would be required to explore the potential of 4-Bromo-3-chlorobenzene-1,2-diamine as a precursor for compounds with plant growth regulating properties. This would involve the synthesis of a diverse range of derivatives and subsequent screening for activities such as root growth promotion, shoot elongation inhibition, or other hormonal effects on plant development.

Applications in Materials Science and Polymer Chemistry Research

Corrosion Inhibitors

Extensive research into the applications of various chemical compounds in materials science has revealed a diverse range of molecules capable of acting as effective corrosion inhibitors. These compounds typically function by adsorbing onto a metal's surface, forming a protective film that mitigates the destructive effects of corrosive environments. The molecular structure of these inhibitors, including the presence of heteroatoms (such as nitrogen, sulfur, and oxygen), aromatic rings, and substituent groups, plays a crucial role in their efficacy.

However, based on a comprehensive review of publicly available scientific literature and patent databases, there is currently no specific research detailing the evaluation or application of 4-Bromo-3-chlorobenzene-1,2-diamine as a corrosion inhibitor.

While the foundational molecular structure, a substituted benzene (B151609) diamine, contains nitrogen atoms with lone pair electrons and an aromatic ring—features commonly associated with corrosion inhibiting properties—no experimental or theoretical studies have been published that specifically investigate the performance of this particular compound. Research in this field has extensively covered other diamines, halogenated compounds, and various heterocyclic molecules, providing detailed data on their inhibition efficiency, adsorption mechanisms, and performance on different metals in various corrosive media. Unfortunately, "4-Bromo-3-chlorobenzene-1,2-diamine" is not among the compounds with available research data for this specific application.

Therefore, a detailed discussion, including research findings and data tables on its performance as a corrosion inhibitor, cannot be provided at this time. Further research would be required to determine if 4-Bromo-3-chlorobenzene-1,2-diamine possesses any practical utility in this application.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-bromo-3-chlorobenzene-1,2-diamine, DFT calculations can provide valuable insights into its electronic properties and reactivity.

The two amino groups in 4-bromo-3-chlorobenzene-1,2-diamine are strong electron-donating groups, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino groups. Conversely, the bromine and chlorine atoms are electron-withdrawing through induction but can also participate in resonance donation of their lone pairs. This complex interplay of electronic effects governs the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. In related halogenated anilines, the presence of halogens tends to lower the HOMO and LUMO energy levels, which can affect the molecule's reactivity and spectral properties. researchgate.net

A molecular electrostatic potential (MEP) map, which can be generated through DFT calculations, would likely show negative potential (red and yellow regions) around the nitrogen atoms of the amino groups and the halogen atoms, indicating regions susceptible to electrophilic attack. The aromatic ring would exhibit regions of both positive and negative potential, reflecting the competing electronic effects of the substituents.

Table 1: Predicted Electronic Properties of 4-Bromo-3-chlorobenzene-1,2-diamine based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| HOMO Energy | Relatively high, but lowered by halogens | Amino groups raise HOMO energy, while halogens lower it. |

| LUMO Energy | Lowered by electron-withdrawing halogens | Halogen substitution generally lowers LUMO energy. |

| HOMO-LUMO Gap | Moderate | Reflects a balance between activating and deactivating groups. |

| Dipole Moment | Non-zero | Asymmetrical substitution pattern leads to a net dipole moment. |

| Mulliken Charges | Negative charges on N, Br, and Cl atoms | High electronegativity of these atoms leads to partial negative charges. |

This table is predictive and based on general principles and data from related compounds.

DFT calculations are instrumental in predicting the most likely pathways for chemical reactions by calculating the activation energies of different transition states. For 4-bromo-3-chlorobenzene-1,2-diamine, a key reaction is its condensation with various reagents to form heterocyclic compounds, most notably benzimidazoles.

The reaction of 1,2-diamines with aldehydes or carboxylic acids to form benzimidazoles is a well-established synthetic route. nih.gov DFT studies on similar condensation reactions have shown that the reaction typically proceeds through a series of steps involving nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by cyclization and dehydration. researchgate.netresearchgate.net The presence of the bromo and chloro substituents on the benzene (B151609) ring of 4-bromo-3-chlorobenzene-1,2-diamine would be expected to influence the reaction rate. Their electron-withdrawing nature could slightly decrease the nucleophilicity of the amino groups, potentially slowing the initial step of the reaction compared to unsubstituted o-phenylenediamine (B120857). However, these substituents can also affect the stability of the intermediates and transition states, making a definitive prediction without specific calculations challenging.

DFT can also be used to explore other potential reactions, such as oxidation or electrophilic substitution. Studies on N,N'-substituted p-phenylenediamines have used DFT to identify the most likely sites for radical formation during antioxidant activity, which involves hydrogen atom abstraction from the amino groups. researchgate.net A similar approach could elucidate the radical scavenging potential of 4-bromo-3-chlorobenzene-1,2-diamine.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions.

The conformational flexibility of 4-bromo-3-chlorobenzene-1,2-diamine is relatively limited due to the rigidity of the benzene ring. The primary degrees of freedom are the rotation of the amino groups and the out-of-plane vibrations of the substituents. MD simulations could be employed to explore the rotational barriers of the C-N bonds and the preferred orientations of the amino groups relative to the ring and the adjacent halogen substituents.

In more complex systems involving this molecule, such as its inclusion in a polymer matrix or a cyclodextrin (B1172386) cavity, MD simulations would be invaluable. For instance, simulations of polyaniline, a polymer derived from aniline (B41778), have been used to study chain conformation and interactions. researchgate.netnih.gov Similarly, MD could predict how 4-bromo-3-chlorobenzene-1,2-diamine or its derivatives would orient themselves within a larger host structure.

As a precursor to a wide range of biologically active benzimidazoles, understanding the potential interactions of these derivatives with protein targets is of significant interest. nih.govnih.govmdpi.comroyalsocietypublishing.orgresearchgate.netnih.gov MD simulations are a cornerstone of modern drug design, used to predict the binding mode and affinity of a ligand to a protein's active site.

Once 4-bromo-3-chlorobenzene-1,2-diamine is cyclized to form a benzimidazole (B57391), the bromo and chloro substituents at what would be the 5- and 4-positions, respectively, play a crucial role in mediating interactions with the protein. These halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains. MD simulations can reveal the stability and dynamics of these halogen bonds and other interactions, such as hydrogen bonds and hydrophobic contacts, over time. ajchem-a.com

For example, a hypothetical benzimidazole derivative of 4-bromo-3-chlorobenzene-1,2-diamine could be docked into the active site of a target kinase. Subsequent MD simulations could then assess the stability of the binding pose, the flexibility of the ligand and the protein active site, and calculate the binding free energy. These simulations can guide the design of more potent and selective inhibitors by identifying key interactions that can be enhanced. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for 4-bromo-3-chlorobenzene-1,2-diamine have been reported, the principles of QSAR can be applied to its derivatives to predict their activities.

A QSAR study on a series of benzimidazole derivatives originating from 4-bromo-3-chlorobenzene-1,2-diamine would involve synthesizing or computationally generating a set of analogs with varied substituents. For each analog, a set of molecular descriptors would be calculated. These descriptors can be classified into several categories:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, counts of specific functional groups.

3D descriptors: Molecular shape, volume, surface area, and descriptors from molecular field analysis (CoMFA and CoMSIA).

These descriptors would then be correlated with an experimentally determined biological activity (e.g., IC50 value against a specific enzyme) using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.govnih.govjapsonline.com

For derivatives of 4-bromo-3-chlorobenzene-1,2-diamine, key descriptors would likely include those related to hydrophobicity (e.g., logP), electronic effects (e.g., Hammett constants, atomic charges), and steric properties (e.g., molar refractivity, van der Waals volume). The presence of the bromo and chloro atoms would significantly contribute to these descriptors. A successful QSAR model could then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising compounds.

Table 2: Potentially Important Descriptors for a QSAR Model of 4-Bromo-3-chlorobenzene-1,2-diamine Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Partial charge on halogen atoms | Modulates halogen bonding and other electrostatic interactions. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences cell permeability and binding to hydrophobic pockets. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of substituents, affecting fit in a binding site. |

| Topological | Kier & Hall connectivity indices | Encodes information about the branching and connectivity of the molecule. |

This table presents a hypothetical selection of descriptors that would likely be relevant for QSAR modeling of this class of compounds.

Retrosynthetic Analysis Algorithms

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. cas.org In recent years, this process has been significantly enhanced by the development of sophisticated computational algorithms and software platforms that can propose and evaluate synthetic routes with high efficiency. synthiaonline.com These tools leverage vast databases of chemical reactions and employ expert-coded rules or artificial intelligence to identify strategic bond disconnections. synthiaonline.comsigmaaldrich.com

Modern retrosynthesis software, such as SYNTHIA™, CAS SciFinder's planning tool, and SynRoute, automates the process of pathway discovery. cas.orgsigmaaldrich.comnih.govsynthiaonline.com The general workflow of these algorithms involves:

Target Input: The user provides the structure of the target molecule, in this case, 4-bromo-3-chlorobenzene-1,2-diamine. synthiaonline.com

Disconnection Strategy: The software applies a series of retrosynthetic transforms (the reverse of known chemical reactions) to break down the target molecule into simpler precursors, known as synthons. cas.org For a molecule like 4-bromo-3-chlorobenzene-1,2-diamine, a primary disconnection strategy would involve functional group interconversion (FGI).

Pathway Generation: The algorithm iteratively applies these transforms to generate multiple potential synthetic pathways. It assesses the viability of each step based on reaction rules, potential for side reactions, and the commercial availability and cost of precursors. synthiaonline.com

For 4-bromo-3-chlorobenzene-1,2-diamine, a key retrosynthetic disconnection identified by such algorithms would be the C-N bonds of the amine groups. Given that aromatic diamines are commonly synthesized by the reduction of a corresponding nitro-substituted precursor, the most logical and highest-priority retrosynthetic step is the double reduction of two nitro groups or, more commonly, the reduction of a nitro group in a nitroaniline.

A plausible retrosynthetic pathway suggested by a computational algorithm is detailed in the table below.

| Retrosynthetic Step | Target Molecule / Intermediate | Disconnection / Transform | Precursor(s) / Synthon(s) | Rationale |

| 1 | 4-Bromo-3-chlorobenzene-1,2-diamine | Functional Group Interconversion (FGI) - Reduction of Nitro Group | 4-Bromo-3-chloro-2-nitroaniline (B1293189) | The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation, often prioritized by synthesis planning algorithms. |

| 2 | 4-Bromo-3-chloro-2-nitroaniline | Electrophilic Aromatic Substitution - Nitration | 4-Bromo-3-chloroaniline | Nitration of an aniline derivative is a standard method for introducing a nitro group, though regioselectivity must be considered. The algorithm would evaluate the directing effects of the existing substituents. |

| 3 | 4-Bromo-3-chloroaniline | Functional Group Interconversion (FGI) - Reduction of Nitro Group | 1-Bromo-2-chloro-4-nitrobenzene | Another application of the reliable nitro-to-amine reduction. |

| 4 | 1-Bromo-2-chloro-4-nitrobenzene | Electrophilic Aromatic Substitution - Halogenation/Nitration | 1-bromo-2-chlorobenzene or 1-chloro-4-nitrobenzene | The algorithm would explore different sequences of halogenation and nitration to arrive at the intermediate, weighing the directing effects and potential for isomer formation at each step. |

This systematic, logic-based approach, powered by extensive reaction databases, allows for the rapid identification of viable and efficient synthetic routes that might otherwise be overlooked. synthiaonline.com

Prediction of Novel Derivatives and Their Properties

The 1,2-diamine functional group is a versatile scaffold for the synthesis of various heterocyclic compounds with significant biological activity. Computational tools play a crucial role in the rational design and property prediction of novel derivatives of 4-bromo-3-chlorobenzene-1,2-diamine, particularly for applications in drug discovery. nih.gov The primary derivatives explored computationally are benzimidazoles and quinoxalines, formed by the condensation of the diamine with aldehydes, carboxylic acids, or α-dicarbonyl compounds. nih.govnih.gov

The in silico process for predicting novel derivatives and their properties typically involves several stages:

Virtual Library Generation: A virtual library of novel derivatives is created by computationally reacting the parent diamine with a diverse set of reactants. For instance, reacting 4-bromo-3-chlorobenzene-1,2-diamine with various substituted benzaldehydes would generate a library of novel 2-arylbenzimidazoles.

Molecular Docking: These virtual compounds are then docked into the active site of a specific biological target (e.g., an enzyme or receptor). This simulation predicts the binding affinity and orientation of the derivative within the target site. The results, often expressed as a docking score, help prioritize compounds that are most likely to be active. nih.govekb.eg

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. nih.govmdpi.comnih.gov By building a QSAR model with known active compounds, the activity of new, untested derivatives can be predicted based on their physicochemical properties (descriptors) such as logP, molar refractivity, and electronic effects. nih.govresearchgate.net

ADMET Prediction: A critical step in drug discovery is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. mdpi.com Computational models can estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and potential for toxicity, helping to eliminate candidates with unfavorable profiles early in the discovery process. nih.govnih.gov

The tables below illustrate the type of data generated from these computational prediction studies for hypothetical novel derivatives of 4-bromo-3-chlorobenzene-1,2-diamine.

Table 7.5.1: Predicted Biological Activity of Novel Benzimidazole Derivatives This table shows a hypothetical set of novel benzimidazole derivatives generated from 4-bromo-3-chlorobenzene-1,2-diamine and their predicted activity against a protein kinase target using molecular docking and QSAR.

| Derivative | Substituent (at C2) | Predicted Docking Score (kcal/mol) | Predicted IC₅₀ (nM) (from QSAR) |

| BZ-1 | Phenyl | -8.5 | 150 |

| BZ-2 | 4-Hydroxyphenyl | -9.2 | 75 |

| BZ-3 | 4-Methoxyphenyl | -9.0 | 90 |

| BZ-4 | 3,4-Dichlorophenyl | -10.1 | 25 |

| BZ-5 | Pyridin-4-yl | -9.8 | 40 |

Table 7.5.2: Predicted ADMET Properties of Novel Quinoxaline (B1680401) Derivatives This table shows a hypothetical set of novel quinoxaline derivatives and their computationally predicted drug-like properties.

| Derivative | Substituents (at C2, C3) | Predicted GI Absorption | Predicted BBB Permeation | Predicted Ames Test | Lipinski's Rule of 5 Violations |

| QX-1 | Methyl, Methyl | High | Low | Negative | 0 |

| QX-2 | Phenyl, Phenyl | Low | Low | Negative | 1 |

| QX-3 | Hydrogen, Phenyl | High | Low | Negative | 0 |

| QX-4 | Hydrogen, 2-Furyl | High | Medium | Negative | 0 |

Through these computational approaches, researchers can design and screen vast numbers of potential new molecules, prioritizing the synthesis and in vitro testing of only the most promising candidates, thereby saving significant time and resources in the development of new therapeutic agents. nih.govnih.gov

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy.uni.lustackexchange.comdocbrown.infostackexchange.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can deduce the connectivity and chemical environment of protons and carbons.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of 4-bromo-3-chlorobenzene-1,2-diamine provides critical information about the number, environment, and connectivity of its protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the aromatic protons appear as distinct signals. A doublet observed at approximately 6.94 ppm can be assigned to the proton at the 5-position, while another doublet at around 6.51 ppm corresponds to the proton at the 6-position. The coupling constant for the latter is reported to be 7.0 Hz, indicating ortho-coupling with the adjacent proton. researchgate.net

The protons of the two amino groups (-NH₂) typically appear as broad singlets due to rapid exchange with each other and with trace amounts of water in the solvent. In the reported spectrum, these are observed at approximately 3.87 ppm and 3.46 ppm. researchgate.net The integration of these signals confirms the presence of two protons for each amino group.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~6.94 | Doublet (d) | Not reported |

| H-6 | ~6.51 | Doublet (d) | 7.0 |